

# Application Notes:

## Bis(dimethylamino)dimethylsilane (BDMADMS) in Semiconductor Device Fabrication

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Bis(dimethylamino)dimethylsilane*

Cat. No.: *B1580881*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Bis(dimethylamino)dimethylsilane** (BDMADMS), an organosilicon compound, serves as a critical precursor in the fabrication of semiconductor devices.[1][2] Its utility lies in the deposition of high-quality, thin silicon-based films, which are fundamental components of modern electronics.[3] This document provides detailed application notes and experimental protocols for the use of BDMADMS in depositing silicon dioxide (SiO<sub>2</sub>), silicon nitride (SiN<sub>x</sub>), and silicon carbonitride (SiCN) thin films via Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).

BDMADMS is favored for its high reactivity and ability to form stable bonds with various substrates, contributing to innovations in electronics and nanotechnology.[1] It is particularly valuable in processes requiring low thermal budgets, enabling the fabrication of advanced semiconductor devices with nanoscale features.

## Physicochemical Properties of BDMADMS

A summary of the key physical and chemical properties of **Bis(dimethylamino)dimethylsilane** is presented in the table below.

Property	Value	Reference
Synonyms	BDMADMS, Silanedi-amine, N,N,N',N',1,1-hexamethyl-	[1][2]
CAS Number	3768-58-9	[1][4]
Molecular Formula	C <sub>6</sub> H <sub>18</sub> N <sub>2</sub> Si	[1]
Molecular Weight	146.31 g/mol	[1]
Appearance	Clear colorless liquid	[1]
Density	0.81 g/mL (Lit.)	[1]
Boiling Point	128 °C (Lit.)	[1]
Melting Point	-98 °C (Lit.)	[1]
Refractive Index	n <sub>20/D</sub> 1.41 (Lit.)	[1]

## Applications in Semiconductor Fabrication

BDMADMS is a versatile precursor for the deposition of various dielectric films essential for semiconductor manufacturing.

### Silicon Dioxide (SiO<sub>2</sub>) Deposition

Thin films of SiO<sub>2</sub> are crucial as gate insulators in transistors and as insulating layers in various sensor and nanostructures.[5] BDMADMS, in conjunction with an oxidant like ozone (O<sub>3</sub>), is used in ALD processes to deposit high-quality SiO<sub>2</sub> films.[5][6] The resulting films exhibit low impurity levels, particularly after annealing.[5]

### Silicon Nitride (SiN<sub>x</sub>) Deposition

Silicon nitride films are indispensable in semiconductor devices, serving as gate sidewall spacers, encapsulation layers, and in patterning applications.[7] BDMADMS is a precursor for the plasma-enhanced atomic layer deposition (PEALD) of SiN<sub>x</sub> films. These processes can be performed at low temperatures (<400 °C), which is critical for modern, scaled devices.

### Silicon Carbonitride (SiCN) Deposition

Silicon carbonitride films possess a unique combination of properties, including high hardness and good uniformity, making them suitable for various applications in semiconductor devices.[8] BDMA DMS is used as a single-source precursor in PECVD to synthesize SiCN films.[9] The chemical composition and properties of the deposited films can be controlled by adjusting process parameters such as input power.[8]

## Experimental Protocols

The following are generalized protocols for the deposition of SiO<sub>2</sub> and SiN<sub>x</sub> using BDMA DMS. The specific parameters should be optimized for the particular deposition reactor being used.

### Protocol 1: Atomic Layer Deposition of Silicon Dioxide (SiO<sub>2</sub>)

Objective: To deposit a uniform thin film of SiO<sub>2</sub> on a silicon substrate using BDMA DMS and ozone.

Materials:

- **Bis(dimethylamino)dimethylsilane** (BDMA DMS) precursor
- Ozone (O<sub>3</sub>) as the oxidant
- High-purity nitrogen (N<sub>2</sub>) or argon (Ar) as a carrier and purge gas
- Silicon wafer substrate

Equipment:

- Atomic Layer Deposition (ALD) reactor equipped with precursor and oxidant delivery systems
- Substrate heater
- Vacuum system

Procedure:

- Substrate Preparation:
  - Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
  - Load the cleaned substrate into the ALD reactor.
- Deposition Parameters:
  - Set the substrate temperature to the desired value, typically within the ALD temperature window of 200-250 °C.[\[10\]](#)
  - Maintain the reactor pressure at a suitable level for ALD.
- ALD Cycle (to be repeated for desired thickness):
  - Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor chamber for a specific duration (e.g., 0.5 - 2.0 seconds) to allow for self-limiting chemisorption onto the substrate surface.
  - Step 2: Purge 1: Purge the reactor with an inert gas (N<sub>2</sub> or Ar) for a defined period (e.g., 3 - 10 seconds) to remove any unreacted BDMADMS and gaseous byproducts.
  - Step 3: Ozone Pulse: Introduce ozone into the reactor for a set duration (e.g., 0.5 - 2.0 seconds) to react with the adsorbed precursor layer, forming a monolayer of SiO<sub>2</sub>.
  - Step 4: Purge 2: Purge the reactor again with the inert gas (e.g., 3 - 10 seconds) to remove unreacted ozone and any reaction byproducts.
- Post-Deposition:
  - After completing the desired number of cycles, cool down the reactor and unload the substrate.
  - Consider post-deposition annealing at high temperatures (e.g., 1000 °C) to improve film quality and reduce impurities.[\[5\]](#)

Expected Results: A highly uniform and conformal  $\text{SiO}_2$  thin film with a growth per cycle (GPC) that is dependent on the deposition temperature. The GPC for BDMA $\text{Si}$  with  $\text{O}_3$  has been reported to be higher than that of other precursors like TDMA $\text{Si}$ .<sup>[6]</sup>

## Protocol 2: Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride ( $\text{SiN}_x$ )

Objective: To deposit a high-quality  $\text{SiN}_x$  film at a low temperature using BDMA $\text{Si}$  and a nitrogen plasma.

Materials:

- **Bis(dimethylamino)dimethylsilane** (BDMA $\text{Si}$ ) precursor
- High-purity nitrogen ( $\text{N}_2$ ) gas for plasma generation and purging
- Silicon wafer substrate

Equipment:

- Plasma-Enhanced Atomic Layer Deposition (PEALD) reactor with a remote plasma source
- Substrate heater
- Vacuum system
- RF power supply for plasma generation

Procedure:

- Substrate Preparation:
  - Clean the silicon wafer using a standard cleaning procedure.
  - Load the substrate into the PEALD reactor.
- Deposition Parameters:

- Set the substrate temperature to a low value, for instance, between 150 °C and 250 °C.[7]
- Set the N<sub>2</sub> flow rate for the plasma source.
- PEALD Cycle (to be repeated for desired thickness):
  - Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor chamber for a set time to allow for adsorption on the substrate surface.
  - Step 2: Purge 1: Purge the reactor with N<sub>2</sub> gas to remove unreacted precursor and byproducts.
  - Step 3: N<sub>2</sub> Plasma Exposure: Ignite the N<sub>2</sub> plasma for a specific duration to react with the adsorbed BDMADMS layer, forming SiN<sub>x</sub>. The plasma can be generated using a capacitively coupled plasma (CCP) source.[11]
  - Step 4: Purge 2: Purge the reactor with N<sub>2</sub> gas to remove any remaining reactants and byproducts.
- Post-Deposition:
  - After achieving the desired film thickness, cool down the reactor and remove the substrate.
  - Characterize the film for properties such as thickness, refractive index, and elemental composition.

Expected Results: A dense and uniform SiN<sub>x</sub> film. The film properties, such as carbon content and wet etch rate, will depend on the plasma exposure time and deposition temperature.[7][11]

## Data Presentation

### Table 1: Comparison of Silicon Precursors for SiO<sub>2</sub> ALD

Precursor	Co-reactant	Deposition Temp. (°C)	Growth per Cycle (Å/cycle)	Carbon Impurity	Reference
BDMAS	O <sub>3</sub>	275	~1.5 times that of TDMAS	~1 order of magnitude less than TDMAS	<a href="#">[5]</a> <a href="#">[6]</a>
TDMAS	O <sub>3</sub>	275	-	Higher	<a href="#">[5]</a> <a href="#">[6]</a>

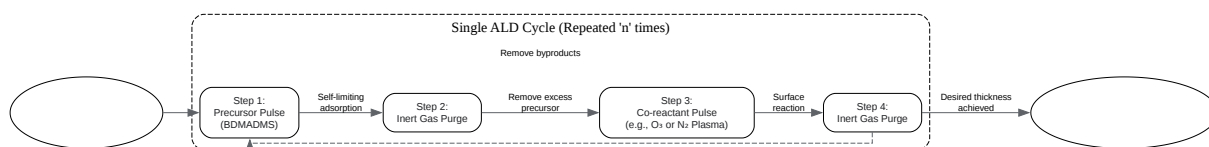
## Table 2: Properties of SiN<sub>x</sub> Films Deposited Using Aminosilane Precursors

Note: Data for the closely related precursor Bis(diethylamino)silane (BDEAS) is presented here as a proxy to indicate expected trends for aminosilane precursors.

Precursor	Plasma Gas	Deposition Temp. (°C)	Growth per Cycle (Å)	Film Density (g/cm <sup>3</sup> )	Wet Etch Rate (nm/min in 100:1 HF)	Carbon Content (%)	Reference
BDEAS	N <sub>2</sub>	150	0.31	-	-	-	<a href="#">[7]</a>
BDEAS	N <sub>2</sub>	200	0.22	-	-	13.7	<a href="#">[7]</a>
BDEAS	N <sub>2</sub>	250	0.19	-	-	-	<a href="#">[7]</a>
BTBAS	N <sub>2</sub>	400	-	2.8	0.2	< 2	
BTBAS	N <sub>2</sub>	200	-	-	-	~10	

## Visualizations

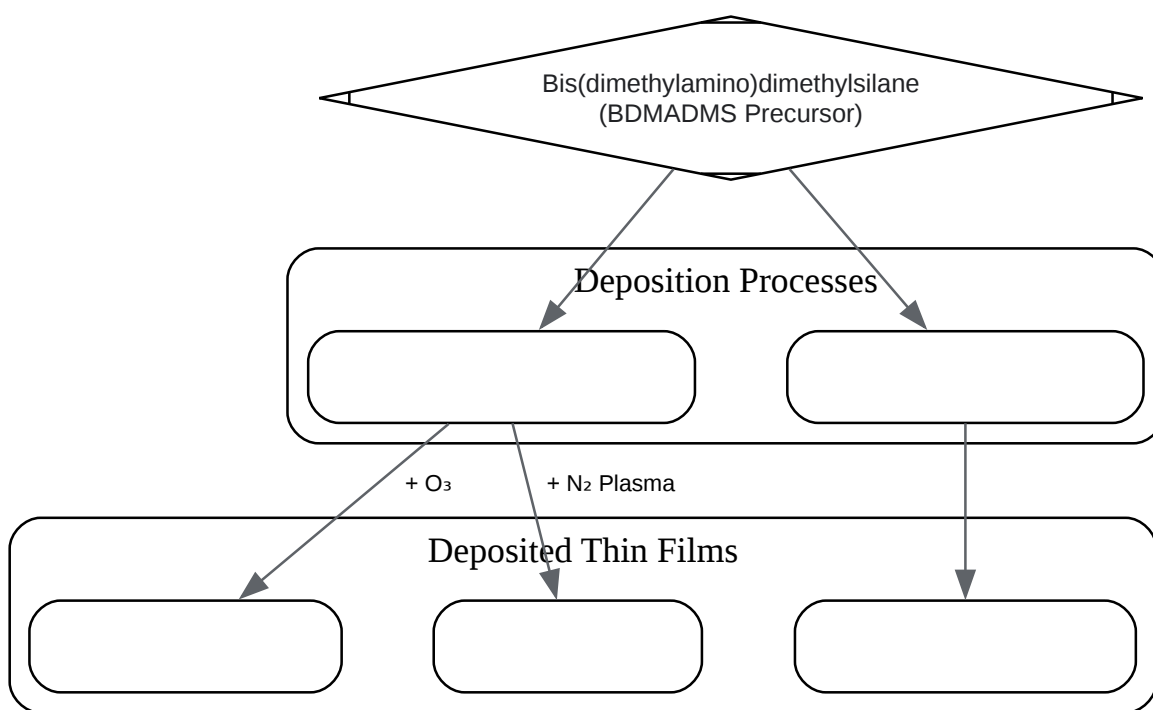
### Workflow for Atomic Layer Deposition (ALD)



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Caption: Generalized workflow for an Atomic Layer Deposition (ALD) process.

## Logical Relationship of BDMADMS to Deposited Films



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Caption: Relationship between BDMADMS precursor, deposition processes, and resulting thin films.



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